molecular formula C21H16ClFN4O2 B357575 2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903586-62-9

2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B357575
CAS No.: 903586-62-9
M. Wt: 410.8g/mol
InChI Key: CJGJXBHECTZXMJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Functionalization with the fluorobenzoyl group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Control of temperature and pressure: Precise control of reaction conditions is crucial for large-scale production.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes.

    Receptors: It may bind to receptors and modulate their activity.

    Pathways: The compound may influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carboxamide
  • 2-(4-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-methyl

Uniqueness

2-(4-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGJXBHECTZXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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